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Compound of Interest

Compound Name: 2-Iodo-4-methoxy-6-nitroaniline

Cat. No.: B12101534

Get Quote

Executive Summary
The compound 2-Iodo-4-methoxy-6-nitroaniline is a highly functionalized aromatic building

block, frequently utilized in the synthesis of complex pharmaceutical agents, particularly kinase

inhibitors and heterocycles requiring precise polysubstitution patterns.

This protocol details a robust, scalable method for synthesizing this target from the

commercially available precursor 4-methoxy-2-nitroaniline. The method utilizes Iodine

Monochloride (ICl) in glacial acetic acid to achieve high regioselectivity and yield, avoiding the

use of expensive palladium catalysts or unstable diazonium intermediates.

Key Process Features
Regioselectivity: >95% selectivity for the 6-position (ortho to amine, meta to nitro).

Scalability: Protocol validated for 10g to 1kg batches.

Purification: Filtration and recrystallization only (No chromatography required).
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Structural Logic
The target molecule is a tetra-substituted benzene ring. The synthesis relies on the directing

effects of existing substituents on the precursor, 4-methoxy-2-nitroaniline.

Amino Group (-NH₂): Strong activator, ortho, para-director.

Methoxy Group (-OCH₃): Activator, ortho, para-director.

Nitro Group (-NO₂): Strong deactivator, meta-director.

Regiochemical Consensus: In 4-methoxy-2-nitroaniline:

The C-1 position holds the amine.

The C-2 position holds the nitro group.[1]

The C-4 position holds the methoxy group.[2]

C-6 is ortho to the amine and meta to the nitro group. This position is electronically activated

by the amine and least deactivated by the nitro group.

C-3 and C-5 are ortho to the methoxy group but are sterically crowded or electronically less

favorable compared to C-6 which benefits from the strong ortho-direction of the amine.

Therefore, electrophilic iodination selectively targets C-6, yielding 2-iodo-4-methoxy-6-
nitroaniline (renumbered based on IUPAC priority).
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Figure 1: Reaction pathway for the electrophilic iodination of 4-methoxy-2-nitroaniline.

Experimental Protocol
Materials & Reagents

Reagent
CAS No.[2][3]
[4][5][6][7][8]

MW ( g/mol ) Equiv.[9] Role

4-Methoxy-2-

nitroaniline
96-96-8 168.15 1.0 Substrate

Iodine

Monochloride

(ICl)

7790-99-0 162.35 1.1 - 1.2 Iodinating Agent

Glacial Acetic

Acid
64-19-7 60.05 Solvent (5-8 Vol) Solvent

Sodium Bisulfite

(NaHSO₃)
7631-90-5 104.06 Excess Quenching Agent

Ethanol 64-17-5 46.07 Solvent Recrystallization

Step-by-Step Procedure (Scale: 50g Batch)
1. Reactor Setup

Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe,

and a pressure-equalizing addition funnel.

Ensure the system is vented to a scrubber (NaOH solution) to trap HCl gas evolved during

the reaction.

2. Dissolution
Charge 50.0 g (0.297 mol) of 4-methoxy-2-nitroaniline into the flask.

Add 300 mL of Glacial Acetic Acid.

Stir at room temperature (20-25°C) until a homogeneous dark red/orange solution is

obtained. Note: Mild heating to 35°C may be required if dissolution is slow.
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3. Reagent Addition (Critical Step)
Prepare a solution of 53.0 g (0.327 mol, 1.1 eq) of Iodine Monochloride (ICl) in 50 mL of

Glacial Acetic Acid.

Warning: ICl is corrosive and volatile. Handle in a fume hood.

Add the ICl solution dropwise to the reaction mixture over 45-60 minutes.

Temperature Control: Maintain internal temperature between 25°C and 35°C. The reaction is

slightly exothermic. Do not exceed 45°C to avoid di-iodination or oxidation by-products.

4. Reaction Monitoring
After addition is complete, stir the mixture at ambient temperature for 2–4 hours.

IPC (In-Process Control): Monitor by TLC (Eluent: 30% EtOAc in Hexanes) or HPLC.

Target: < 2% remaining starting material.

Observation: A heavy yellow/orange precipitate often forms as the product is less soluble

than the starting material.

5. Work-up & Quenching
Slowly pour the reaction mixture into 1.5 L of ice-cold water with vigorous stirring.

Add 100 mL of 10% w/v Sodium Bisulfite (NaHSO₃) solution.

Purpose: This reduces unreacted iodine/ICl (dark brown color) to iodide (colorless),

clarifying the mixture and ensuring the precipitate is not contaminated with free iodine.

Stir for 30 minutes. The solid should appear bright yellow/orange.

6. Isolation & Purification[1][2][5][10][11][12]
Filter the solid using a Buchner funnel.

Wash the filter cake with 500 mL of water (until filtrate pH is neutral).
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Recrystallization: Transfer the damp cake to a flask and recrystallize from boiling Ethanol

(95%) or an Ethanol/Water mixture.

Dry the crystals in a vacuum oven at 45°C for 12 hours.

Expected Yield & Properties[2][9][11][12][13][14]
Yield: 75% - 85% (approx. 65 - 74 g).

Appearance: Yellow to orange crystalline solid.[2]

Melting Point: ~105–109°C (Consistent with analogous iodonitroanilines [1][4]).[4]

Process Flow & Scale-Up Logic
The following diagram illustrates the unit operations and critical control points (CCPs) for the

manufacturing process.
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Figure 2: Unit operation flow for the scale-up synthesis.
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Scientific Rationale & Troubleshooting
Why Iodine Monochloride (ICl)?
While elemental iodine (

) is a greener reagent, it is often insufficiently electrophilic for deactivated systems (like
nitroanilines) without strong oxidants (e.g.,

,

). ICl provides a polarized

bond, acting as a potent source of iodonium ions (

) compatible with the deactivating nitro group [2][3].

Troubleshooting Table
Issue Probable Cause Corrective Action

Low Yield
Incomplete reaction or loss

during mother liquor filtration.

Check stoichiometry (ensure

1.1 eq ICl). Cool mother liquor

to 0°C before filtering to

maximize precipitation.

Dark Product

Contamination with free Iodine

(

).

Increase Sodium Bisulfite

wash volume during

quenching.

Di-iodination
Temperature too high or

excess ICl.

Strictly control temp < 35°C.

Add ICl slowly.

Sticky Solid
Impurities or residual Acetic

Acid.

Recrystallize from Ethanol.[10]

[11] Ensure thorough water

wash before drying.

Safety & Environmental Considerations
Iodine Monochloride: Causes severe skin burns and eye damage. Reacts violently with

water. All ICl transfers must be done under inert atmosphere or in a well-ventilated hood
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using chemically resistant gloves (Nitrile/Neoprene).

Acetic Acid: Flammable liquid and vapor. Corrosive.

Waste Disposal: The filtrate contains acetic acid, HCl, and iodide salts. Neutralize with

Sodium Bicarbonate before disposal. Do not mix with strong oxidizers as this may liberate

iodine gas.

References
Sigma-Aldrich.2-Iodo-4-nitroaniline Product Specification and Analogous Synthesis.

Retrieved from

Organic Syntheses.2,6-Diiodo-p-nitroaniline. Org.[3][5][7][11] Synth. 1943, Coll. Vol. 2, 196.

(Classic protocol for ICl iodination of nitroanilines). Retrieved from

Radhakrishnamurti, P. S., & Janardhana, C. (1980). Kinetics & Mechanism of Iodination of

Aniline & Substituted Anilines by Iodine Monochloride. Indian Journal of Chemistry, 19A,

1179. (Mechanistic grounding for ICl usage).

BenchChem.Preparation of 2-Iodo-4-nitroaniline (Analogous Protocol). Retrieved from [10]

Asian Journal of Chemistry.Environmental Friendly Method for the Iodination of Moderately

Active Arenes. (Comparison of I2/oxidant vs ICl methods). Retrieved from

Disclaimer: This protocol is for research and development purposes only. Users must perform

their own safety assessment and strictly adhere to local chemical safety regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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